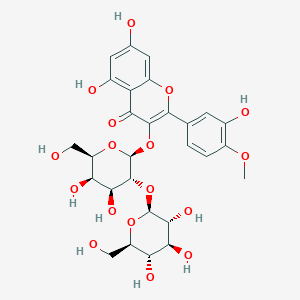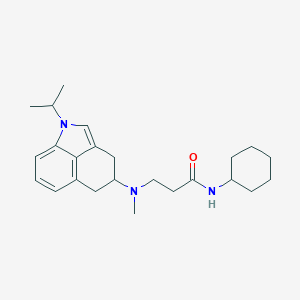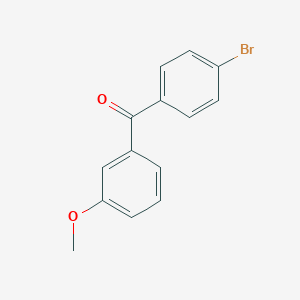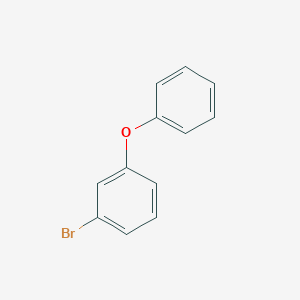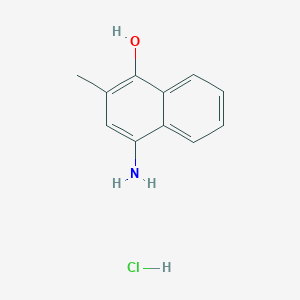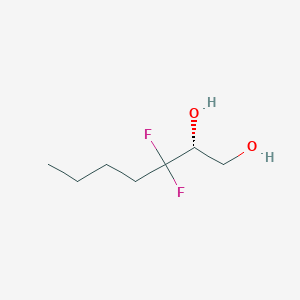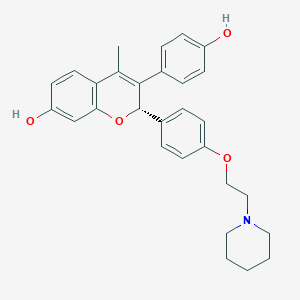
tert-ブチル 4-(4-アミノフェニル)ピペリジン-1-カルボキシレート
概要
説明
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate, also known as TBAPC, is a synthetic piperidine-based compound commonly used in laboratory experiments. It is a colorless solid that can be synthesized using simple chemical reactions. TBAPC has been used in scientific research as a model compound to study the structure-activity relationship of piperidine-based compounds, as well as in the development of novel drugs. In addition, TBAPC has been used to study the biochemical and physiological effects of piperidine-based compounds.
科学的研究の応用
標的タンパク質分解
tert-ブチル 4-(4-アミノフェニル)ピペリジン-1-カルボキシレート: は、PROTAC(プロテオリシス標的キメラ)の開発において、半可撓性リンカーとして使用されます。PROTACは、特定のタンパク質を分解することを標的とする、新しいクラスの治療薬です。 この化合物の構造は、分解剤の最適な配向を可能にし、標的タンパク質分解に必要な三元複合体の形成を促進します .
創薬
この化合物は、様々な薬理活性分子の合成における重要な中間体として機能します。 そのピペリジンコアは、医薬化学において一般的なモチーフであり、tert-ブチルカルボキシレート基の存在は、化学合成後に容易に除去できる保護基を提供し、さらなる修飾を容易にします .
有機合成
有機合成におけるビルディングブロックとして、tert-ブチル 4-(4-アミノフェニル)ピペリジン-1-カルボキシレート は、複雑な有機化合物の構築に関与しています。 これは、アミド、スルホンアミド、および他の誘導体の作成に使用でき、これらの誘導体は、潜在的な治療用途を持つ新しい化学物質の開発において価値があります .
生体共役
この化合物の反応性アミン基は、生体共役技術に適しています。 これは、蛍光タグや薬物などの他の化学物質と生体分子を結合するために使用でき、これは診断ツールの開発や標的治療において不可欠です .
材料科学
材料科学では、この化合物は、材料の表面特性を改変するために使用できます。 ポリマーや他の基材に付着させることで、研究者は材料の疎水性、電荷、および他の特性を変更でき、これは高度な材料の開発に影響を与えます .
化学生物学
化学生物学では、tert-ブチル 4-(4-アミノフェニル)ピペリジン-1-カルボキシレート は、タンパク質間相互作用を研究するために使用できます。 この化合物は、タンパク質複合体の界面を模倣するペプチドや小分子に組み込むことができ、細胞プロセスの理解に役立ちます .
ナノテクノロジー
この化合物のリンカーとしての能力は、ナノテクノロジーにおいても有益です。 これは、ナノスケールの構造を構築したり、ナノ粒子に官能基を付着させたりするために使用でき、これは薬物送達システムで使用したり、ナノスケールのセンサーの一部として使用したりできます .
分析化学
最後に、分析化学では、この化合物は、様々な分析方法における標準または試薬として使用できます。 その明確に定義された構造と特性は、校正曲線で使用したり、化学アッセイにおける反応物として使用したりするのに適しています .
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is mentioned as a useful semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Result of Action
Its potential role in targeted protein degradation suggests it may have significant effects at the molecular and cellular levels .
特性
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170011-57-1 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

